molecular formula C16H15N3O4 B2636161 1-Ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one CAS No. 862484-57-9

1-Ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one

Cat. No.: B2636161
CAS No.: 862484-57-9
M. Wt: 313.313
InChI Key: RJVXGJXZHGXNKL-UHFFFAOYSA-N
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Description

1-Ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one is a complex organic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

The synthesis of 1-Ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route may include the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Pfitzinger reaction, where an isatin derivative reacts with an aldehyde in the presence of a base.

    Amination: The furan-2-ylmethylamino group is introduced through a nucleophilic substitution reaction, where the nitroquinoline reacts with furan-2-ylmethylamine under basic conditions.

    Ethylation: The final step involves the ethylation of the quinoline nitrogen using ethyl iodide in the presence of a base.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.

    Reduction: Reduction of the nitro group can be achieved using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in the formation of the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles like amines or thiols under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to facilitate the desired transformations. Major products formed from these reactions include quinoline derivatives with modified functional groups, which can further be utilized in various applications.

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex quinoline derivatives, which are of interest in medicinal chemistry and material science.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties. The unique structural features of the compound allow it to interact with various biological targets.

    Medicine: Research has focused on its potential as a therapeutic agent, particularly in the development of new drugs for treating infectious diseases and cancer.

    Industry: The compound’s chemical stability and reactivity make it suitable for use in the development of new materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-Ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one involves its interaction with specific molecular targets and pathways. The nitro group and the furan-2-ylmethylamino moiety play crucial roles in its biological activity. The compound can act as an inhibitor of certain enzymes or receptors, leading to the disruption of essential cellular processes. For example, it may inhibit DNA synthesis or interfere with signal transduction pathways, ultimately resulting in cell death or growth inhibition.

Comparison with Similar Compounds

1-Ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one can be compared with other quinoline derivatives, such as:

    Chloroquine: A well-known antimalarial drug that also contains a quinoline core but lacks the furan-2-ylmethylamino and nitro groups.

    Quinine: Another antimalarial compound with a quinoline structure, but with different substituents and a distinct mechanism of action.

    Ciprofloxacin: A fluoroquinolone antibiotic that shares the quinoline core but has a fluorine atom and other functional groups that confer its antibacterial properties.

The uniqueness of this compound lies in its specific substituents, which impart distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

IUPAC Name

1-ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4/c1-2-18-13-8-4-3-7-12(13)14(15(16(18)20)19(21)22)17-10-11-6-5-9-23-11/h3-9,17H,2,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJVXGJXZHGXNKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2C(=C(C1=O)[N+](=O)[O-])NCC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101319605
Record name 1-ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

313.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26663109
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

862484-57-9
Record name 1-ethyl-4-(furan-2-ylmethylamino)-3-nitroquinolin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319605
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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